Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant applications in various fields. The compound features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 8-position, and an ethyl ester at the 3-carboxylate position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-amino-3-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation, such as topoisomerases.
Antimicrobial Activity: It can interfere with bacterial DNA gyrase, preventing bacterial replication.
Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes, increasing the compound’s efficacy.
Comparison with Similar Compounds
- Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
- Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCRNNMGWJHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656510 |
Source
|
Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049114-56-8 |
Source
|
Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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